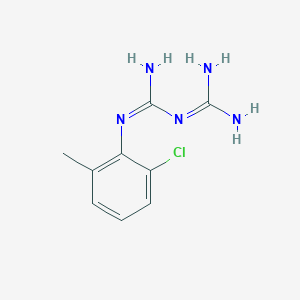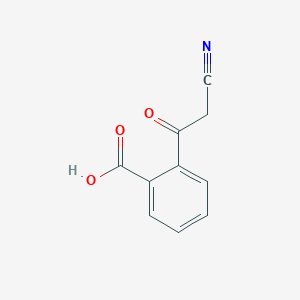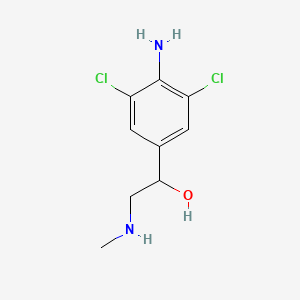
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol is a chemical compound with the molecular formula C12H18Cl2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of amino, dichlorophenyl, and methylamino groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-Amino-3,5-dichlorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination with methylamine under appropriate conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing nitro groups to amino groups using hydrogen gas (H2) and a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Wissenschaftliche Forschungsanwendungen
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets and pathways. The amino and dichlorophenyl groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The methylamino group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
1-(4-Amino-3,5-dichlorophenyl)-2-(methylamino)ethanol can be compared with other similar compounds, such as:
1-(4-Amino-3,5-dichlorophenyl)-2-(ethylamino)ethanol: This compound has an ethylamino group instead of a methylamino group, which may affect its chemical properties and biological activities.
1-(4-Amino-3,5-dichlorophenyl)-2-(dimethylamino)ethanol: The presence of a dimethylamino group can influence the compound’s solubility and reactivity.
1-(4-Amino-3,5-dichlorophenyl)-2-(propylamino)ethanol: The propylamino group may alter the compound’s interaction with molecular targets and its overall pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
38339-08-1 |
|---|---|
Molekularformel |
C9H12Cl2N2O |
Molekulargewicht |
235.11 g/mol |
IUPAC-Name |
1-(4-amino-3,5-dichlorophenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C9H12Cl2N2O/c1-13-4-8(14)5-2-6(10)9(12)7(11)3-5/h2-3,8,13-14H,4,12H2,1H3 |
InChI-Schlüssel |
YIRBPIVMKFAGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
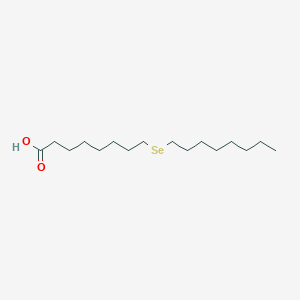
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)
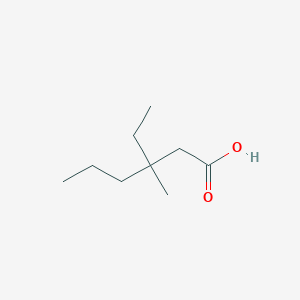

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
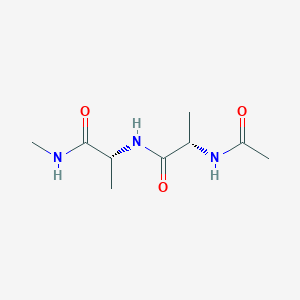
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
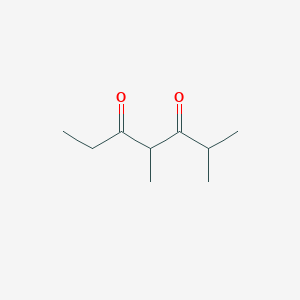

![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)

